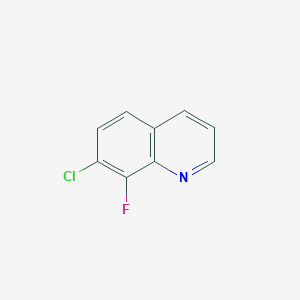

7-Chloro-8-fluoroquinoline

描述

7-Chloro-8-fluoroquinoline (CAS 1133116-09-2) is a halogenated quinoline derivative with the molecular formula C₉H₅ClFN and a molecular weight of 181.6 g/mol . It features a quinoline backbone substituted with chlorine at position 7 and fluorine at position 7. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for developing antimicrobial and anti-inflammatory agents . Its structural uniqueness lies in the combined electronic effects of chlorine (electron-withdrawing) and fluorine (high electronegativity), which influence reactivity and biological interactions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the quinoline ring. This can be achieved by reacting 7-chloroquinoline with a fluorinating agent under controlled conditions.

Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

Substitution: The compound is prone to nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.

科学研究应用

Antibacterial Activity

7-Chloro-8-fluoroquinoline exhibits potent antibacterial properties, primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription, making them key targets for antibiotic action.

- Mechanism of Action : The compound interacts with the DNA-enzyme complex, leading to the disruption of DNA replication. This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics .

- Clinical Relevance : New derivatives of fluoroquinolones have been developed to enhance efficacy against resistant strains. For instance, recent studies indicate that modifications at the C7 position can optimize pharmacokinetic properties and membrane permeability, improving the overall antibacterial activity .

Antimalarial Activity

Recent research has highlighted the potential of 7-chloroquinoline derivatives as antimalarial agents. A study reported the synthesis of several derivatives that demonstrated moderate to high antimalarial activity against Plasmodium falciparum.

- Biological Activity : The synthesized compounds showed IC50 values indicating effective inhibition of malaria parasites. Notably, some derivatives exhibited IC50 values below 50 μM, marking them as promising candidates for further development .

- Case Study : In vitro assays revealed that compounds like (3) and (9) were particularly effective, suggesting that structural modifications can significantly impact antimalarial potency. The study emphasized the need for further investigation into the structure-activity relationship of these derivatives .

Anticancer Activity

The anticancer potential of this compound has also been a focal point in research. Various studies have evaluated its effects on different cancer cell lines.

- Cell Line Studies : Compounds derived from 7-chloroquinoline have been tested against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). Results indicated that certain derivatives exhibited high selectivity and efficacy against these cell lines .

- Mechanisms of Action : The anticancer activity is believed to be linked to the induction of apoptosis and inhibition of cell proliferation. The specific pathways involved are still under investigation but are crucial for understanding how these compounds can be utilized in cancer therapy .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

| Activity Type | Target Organism/Cell Type | IC50 Value (µM) | Notes |

|---|---|---|---|

| Antibacterial | Various Bacteria | Varies | Effective against resistant strains |

| Antimalarial | Plasmodium falciparum | < 50 | High activity observed in several derivatives |

| Anticancer | MCF-7, HCT-116, HeLa | Varies | Selective activity noted |

作用机制

The mechanism of action of 7-Chloro-8-fluoroquinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of essential biochemical pathways. For instance, it may inhibit bacterial DNA gyrase, thereby preventing bacterial replication and growth.

相似化合物的比较

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The biological and chemical properties of quinoline derivatives are highly dependent on substituent positions and halogen types. Below is a comparative analysis with key analogues:

Table 1: Structural and Electronic Comparison

Key Observations :

- Positional Isomerism: Swapping substituent positions (e.g., 8-Cl-6-F vs. 7-Cl-8-F) alters steric and electronic profiles. The proximity of Cl and F in this compound may enhance intramolecular halogen bonding, affecting solubility and target binding .

- Methyl vs.

Key Findings :

- Antimicrobial Efficacy: Fluoroquinolones (e.g., ciprofloxacin analogues) with nitro and cyclopropyl groups exhibit superior antibacterial activity compared to simpler halogenated quinolines .

- Fluoro Substitution Limitations: 7-Fluoroquinolines are prone to nucleophilic displacement, reducing their utility in amine-containing biological environments .

Physicochemical and Commercial Data

Table 3: Commercial Availability and Purity

Insights :

- Purity Standards : Higher purity (98–100%) in commercial samples ensures reliability in pharmaceutical applications .

生物活性

7-Chloro-8-fluoroquinoline is a compound belonging to the quinolone class of antibiotics, which are known for their broad-spectrum antibacterial activity. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C_10H_6ClFNO and a molecular weight of approximately 241.60 g/mol. The unique combination of chlorine and fluorine atoms on the quinoline ring enhances its biological activity compared to other similar compounds. Its structure allows for interactions with various biological targets, particularly in bacterial systems.

The primary mechanism of action for this compound involves the inhibition of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound disrupts DNA supercoiling, leading to bacterial cell death .

Spectrum of Activity

This compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. It has been particularly effective against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for various strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <0.03125 |

| Escherichia coli | 1 |

| Pseudomonas aeruginosa | 4 |

| Klebsiella pneumoniae | 2 |

Antimycobacterial Activity

Recent studies have shown that derivatives of this compound possess anti-Mycobacterium tuberculosis (MTB) activity. In combination with other antituberculous drugs, it has demonstrated enhanced efficacy against both extracellular and intracellular MTB .

Case Studies

- Combination Therapy : A study assessed the effects of combining this compound with rifampin against MTB. Results indicated that this combination significantly improved bacterial clearance in vitro and in macrophage models .

- Antiviral Potential : Research has also explored the antiviral properties of quinolone derivatives, including this compound. Some derivatives showed promising activity against viral infections, suggesting potential applications in antiviral therapy .

- Anticancer Activity : The compound's interaction with DNA polymerases suggests potential anticancer applications, as it may inhibit cancer cell proliferation through similar mechanisms used against bacteria.

Side Effects and Resistance

While fluoroquinolones like this compound are effective, they are associated with side effects such as tendonitis and peripheral neuropathy. Additionally, resistance mechanisms in bacteria can limit the effectiveness of these compounds, necessitating ongoing research into new derivatives or combination therapies to overcome resistance .

常见问题

Basic Questions

Q. What are the established synthetic routes for 7-Chloro-8-fluoroquinoline, and what parameters require optimization for scalability?

The synthesis of this compound typically involves halogenation of quinoline precursors or cyclization of substituted anilines. Key parameters include reaction temperature (optimized between 80–120°C), solvent choice (e.g., DMF for polar intermediates), and catalyst selection (e.g., Pd/C for dehalogenation steps). Scalability challenges arise from purification efficiency; recrystallization in ethanol or column chromatography with silica gel are common. Hazardous byproducts (e.g., brominated intermediates) require strict waste segregation protocols .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data be interpreted?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms substitution patterns, with ¹⁹F NMR being critical for verifying fluorine placement. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays). Mass spectrometry (ESI-MS) validates molecular weight. For structural ambiguity, X-ray crystallography provides definitive confirmation. Data interpretation must cross-reference coupling constants (e.g., J values for adjacent protons) and retention times against literature benchmarks .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use fume hoods to avoid inhalation, nitrile gloves for skin protection, and lab coats resistant to organic solvents. Waste containing halogenated byproducts must be stored in labeled containers and processed by certified hazardous waste facilities. Emergency protocols include eye rinsing with saline and immediate medical consultation for accidental ingestion. Safety Data Sheets (SDS) should be reviewed for specific handling instructions .

Advanced Questions

Q. How can researchers design experiments to assess the stability of this compound under various physiological conditions?

Accelerated stability studies involve incubating the compound at pH 2–9 (simulating gastrointestinal and systemic environments) and temperatures (25–40°C) for 1–4 weeks. Degradation is monitored via HPLC-MS to identify breakdown products (e.g., dehalogenation or oxidation derivatives). Light sensitivity is tested under UV/visible light exposure. Statistical models (e.g., Arrhenius equation) predict shelf-life under standard storage conditions .

Q. What methodological approaches are recommended to resolve discrepancies in reported biological activities of this compound across studies?

Conduct meta-analyses to identify variables such as assay type (e.g., MIC vs. time-kill curves), bacterial strains (Gram-positive vs. Gram-negative), and compound concentrations. Reproduce conflicting studies under standardized conditions (CLSI guidelines). Use isogenic mutant strains to isolate target-specific effects (e.g., DNA gyrase vs. topoisomerase IV). Contradictions may arise from solvent interactions (DMSO vs. saline) or biofilm vs. planktonic culture conditions .

Q. What strategies are employed to elucidate the interaction mechanisms between this compound and bacterial DNA gyrase?

Combine in silico molecular docking (AutoDock Vina) with in vitro enzyme inhibition assays. X-ray crystallography of the gyrase-compound complex identifies binding residues. Fluorescence quenching assays measure affinity constants (Kd). Mutagenesis studies (e.g., alanine scanning) validate critical interaction sites. Cross-reference findings with structural analogs to map structure-activity relationships (SAR) .

Q. How can computational chemistry predict and optimize the reactivity of this compound derivatives?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model reaction pathways for halogen substitution or ring functionalization. Molecular dynamics simulations (NAMD) assess solvation effects. Machine learning models (e.g., Random Forest) trained on existing SAR data prioritize synthetic targets. Experimental validation includes synthesizing top-predicted derivatives and testing antimicrobial efficacy .

Q. Data Presentation Guidelines

属性

IUPAC Name |

7-chloro-8-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJPQDMKHLGGQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Cl)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672343 | |

| Record name | 7-Chloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133116-09-2 | |

| Record name | 7-Chloro-8-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133116-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。